molecular formula C19H20N4O B11819821 3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-

3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-

Cat. No.: B11819821
M. Wt: 320.4 g/mol
InChI Key: DVKGFWUMRRBWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- is a complex organic compound with the molecular formula C19H20N4O. It is an aromatic primary alcohol and a key moiety in many bio-active and industrially significant compounds . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- typically involves the reaction of pyridine derivatives with formaldehyde and secondary amines. The reaction conditions often include the use of catalysts such as palladium on charcoal and hydrogen gas under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of high-pressure reactors and continuous flow systems ensures efficient production. The reaction mixture is maintained at specific temperatures and pressures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrobromic acid and oxygen.

    Reduction: Hydrogen gas and palladium on charcoal.

    Substitution: Halogens and other electrophiles under controlled conditions.

Major Products Formed

    Oxidation: Nicotinic acid.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. The compound’s aromatic structure allows it to interact with proteins and nucleic acids, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-
  • 3-(Hydroxymethyl)pyridine
  • 3-Pyridyl carbinol

Uniqueness

3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- stands out due to its unique structure, which includes multiple pyridine rings and a hydroxymethyl group. This structure provides the compound with distinct chemical properties and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

[6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridin-3-yl]methanol

InChI

InChI=1S/C19H20N4O/c24-15-16-7-8-19(22-11-16)14-23(12-17-5-1-3-9-20-17)13-18-6-2-4-10-21-18/h1-11,24H,12-15H2

InChI Key

DVKGFWUMRRBWGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=NC=C(C=C2)CO)CC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.